5-Amino-1,3,4-oxadiazole-2-carboxylic acid

CAS No.: 4970-61-0

Cat. No.: VC2276851

Molecular Formula: C3H3N3O3

Molecular Weight: 129.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4970-61-0 |

|---|---|

| Molecular Formula | C3H3N3O3 |

| Molecular Weight | 129.07 g/mol |

| IUPAC Name | 5-amino-1,3,4-oxadiazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) |

| Standard InChI Key | CDCSNJVXRRSDFF-UHFFFAOYSA-N |

| SMILES | C1(=NN=C(O1)N)C(=O)O |

| Canonical SMILES | C1(=NN=C(O1)N)C(=O)O |

Introduction

Chemical Identity and Structure

Basic Information

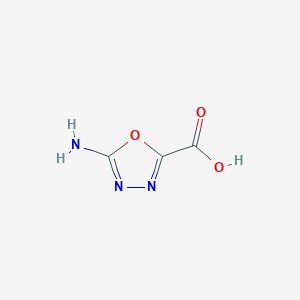

5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a nitrogen-containing heterocyclic compound with a molecular formula of C₃H₃N₃O₃ and a molecular weight of 129.07 g/mol . The structure contains a five-membered 1,3,4-oxadiazole ring that includes three heteroatoms (one oxygen and two nitrogen atoms), with an amino group at the 5-position and a carboxylic acid group at the 2-position .

Chemical Identifiers

The compound's identity can be specified through various chemical identifiers as detailed in Table 1:

Known Synonyms

The compound is referenced in scientific literature by several synonyms:

-

5-amino-1,3,4-oxadiazole-2-carboxylic acid

-

1,3,4-Oxadiazole-2-carboxylic acid, 5-amino-

-

DTXSID70633905

-

2-Amino-1.3.4-oxadiazol-5-carbonsaeure

-

5-Amino-1,3,4-oxadiazol-2-carbonsaeure

Physical and Chemical Properties

Physical Properties

The available physical properties of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid are summarized in Table 2:

Structural Features

The 1,3,4-oxadiazole core in this compound contributes to its stability and reactivity profile. The presence of an amino group (-NH₂) at the 5-position imparts basic characteristics and hydrogen bonding capabilities, while the carboxylic acid group (-COOH) at the 2-position contributes acidic properties . This combination of functional groups creates an interesting amphoteric behavior in solution.

Synthesis and Chemical Transformations

Ethyl Ester Derivative

The ethyl ester derivative of the compound, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (CAS 4970-53-0), has been documented . This suggests that the carboxylic acid could potentially be synthesized through hydrolysis of this ester under appropriate conditions.

Chemical Reactivity and Behavior

Decarboxylation Reaction

The most significant documented reaction of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is its decarboxylation to form 2-amino-1,3,4-oxadiazole. This reaction has been studied kinetically in water across a wide range of proton activities (from H₀–0.95 to pH 4.77) and at various temperatures .

The reaction proceeds as follows:

5-Amino-1,3,4-oxadiazole-2-carboxylic acid → 2-amino-1,3,4-oxadiazole + CO₂

Decarboxyprotonation Mechanism

Research evidence suggests that the decarboxylation of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid follows a decarboxyprotonation mechanism . This mechanistic insight is valuable for understanding the stability and reactivity of this compound in aqueous environments with varying pH levels, which has implications for both its storage and application in synthetic procedures.

Research Applications and Significance

Synthetic Building Block

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and materials science. Compounds containing this heterocyclic system have demonstrated various biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. As such, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid could serve as a valuable building block for the synthesis of more complex bioactive molecules .

Kinetic Studies

The detailed kinetic study of the decarboxylation reaction provides fundamental insights into the chemical behavior of carboxylic acid-substituted heterocycles . Such studies contribute to our understanding of reaction mechanisms and can inform the development of synthetic methodologies and reaction conditions for related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume